Trimethylboroxine
Overview
Description
Trimethylboroxine is a compound that has garnered attention due to its various applications in chemistry and materials science. It is used as a smoke suppressant in fire extinguishing tubes, as an auxiliary catalyst in olefin polymerization, in lithium-ion cells as an electrolyte additive, in welding and soldering works, in protective coating production, and in the hardening of epoxide resins . Its unique properties make it a desirable material for various industrial applications.
Synthesis Analysis
The synthesis of trimethylboroxine can be achieved through several methods. One approach involves the carbonylation of borane-dimethyl sulfide, which yields trimethylboroxine in high yields. This product can be readily hydrated to form methylboronic acid . Another method includes the reaction of methyllithium with selected trialkoxyboranes or methyl Grignards with 2-methoxy-1,3,2-dioxaborinane, leading to esters that can be hydrolyzed to methylboronic acid and subsequently dehydrated to trimethylboroxine . Additionally, trimethylboroxine can be synthesized from boric acid and trimethyl borate through azeotropic distillation using a Dean-Stark apparatus . A novel synthesis route involves the reduction of CO2 with BH3 in THF, where NaBH4 acts as a promoter or catalyst for the reaction .
Molecular Structure Analysis
The molecular structure of trimethylboroxine has been a subject of study, particularly in terms of its aromaticity. Photoelectron spectroscopic studies and DFT/OVGF calculations indicate that trimethylboroxine does not exhibit aromatic character or B–O π-bonding, which contrasts with related compounds like borazine that show a small degree of aromatic character . Mass spectrometry has also been used to confirm the molecular weight and structure of trimethylboroxine, which is a ring with considerable aromatic character .
Chemical Reactions Analysis
Trimethylboroxine serves as a universal methylating reagent, enabling the methylation of unconventional inert aryl electrophiles. This transformation features a broad substrate scope, including nitroarenes, benzoic amides, benzoic esters, aryl cyanides, phenol ethers, aryl pivalates, and aryl fluorides. These functionalities can act as directing or activating groups for selective functionalization of aromatic rings before methylation . Additionally, trimethylboroxine has been used in Sandmeyer-type reactions to access tin- and boron-substituted arenes from nitroaniline derivatives, which are then applied in chemoselective cross-coupling reactions .
Physical and Chemical Properties Analysis
Trimethylboroxine has been identified as a small-molecule glass former with a glass transition occurring at about 204 K. Its condensed molecules deviate from threefold symmetry, resulting in a nonzero electric dipole moment. This property allows for the application of broadband dielectric spectroscopy to study its super-Arrhenius dynamics above the glass transition temperature. Additionally, 11B nuclear magnetic resonance experiments have provided insights into the dynamics of this glass former . The effects of trimethylboroxine on the electrochemical properties of positive electrode materials for Li-ion batteries have also been studied, showing that it can reduce impedance at low concentrations .
Scientific Research Applications
Lithium-Ion Battery Performance Enhancement :
- TMB as an electrolyte additive improves the cyclic stability of lithium cobalt oxide-based lithium-ion batteries at high voltages. The addition of TMB to the electrolyte results in better capacity retention and stability of the cathode, contributing to enhanced battery life (Wang et al., 2015).
- It also improves the electrode/electrolyte interface stability of layered lithium nickel cobalt manganese oxide cathodes in high-voltage lithium-ion batteries. This leads to a significant increase in capacity retention, thereby enhancing the battery's cyclic and rate performances under high voltage conditions (Yu et al., 2015).
Anodic Decomposition in Batteries :
- The role of TMB in the anodic decomposition process in high voltage Li-ion batteries was studied, revealing that it contributes to the formation of a protective film on electrode surfaces. This process is crucial for improving the overall performance and durability of these batteries (Freiberg et al., 2014).
Study of Electronic Structures :
- Research on the electronic structure of TMB through photoelectron spectroscopy and calculations suggests that TMB does not exhibit aromatic character or significant B–O π-bonding, contrasting it with similar compounds like borazine. This insight is essential for understanding the chemical nature and behavior of TMB (Novák & Kovač, 2007).
Gas-Phase Binding Studies :
- TMB's ability to bind halide anion and alkali metal cation was explored through Fourier transform ion cyclotron resonance spectroscopy. This study provides insights into the ditopic binding properties of TMB, which is significant for understanding its interactions with other molecules and ions (Jeong & Shin, 2010).
Polarizability and Magnetizability Studies :
- The polarizability and magnetizability anisotropies of TMB were investigated, providing valuable data on its optical and magnetic properties. This research is crucial for applications where these physical properties of TMB are relevant (Lamb et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9B3O3/c1-4-7-5(2)9-6(3)8-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSAMQTQCPOBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9B3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341570 | |
Record name | Trimethylboroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylboroxine | |
CAS RN |
823-96-1 | |
Record name | Trimethylboroxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylboroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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